N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE
Description
N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE is a compound that features an adamantane moiety, which is known for its rigid and bulky structure. Adamantane derivatives are often used in pharmaceuticals due to their ability to enhance the lipophilicity and stability of drugs
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(18-9-13-6-14(10-18)8-15(7-13)11-18)19-25(23,24)17-4-2-16(3-5-17)20(21)22/h2-5,12-15,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHGUJDPIOPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through various methods, such as the reaction of adamantanone with acetonitrile in the presence of KOH and 18-crown-6 as a catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, which can be done by reacting the nitro-adamantane derivative with benzenesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Scientific Research Applications
N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with molecular targets through its functional groups. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the nitro and sulfonamide groups interact with specific enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
N-[1-(1-ADAMANTYL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
These compounds share the adamantane core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
